4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione
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Overview
Description
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione is a heterocyclic compound that features a thiomorpholine ring substituted with a pent-3-yn-1-yl group at the 4-position and carbonyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine with an appropriate alkyne derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where thiomorpholine is reacted with pent-3-yn-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The pent-3-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
- 4-(But-2-yn-1-yl)thiomorpholine-3,5-dione
- 4-(Hex-3-yn-1-yl)thiomorpholine-3,5-dione
Uniqueness
4-(Pent-3-yn-1-yl)thiomorpholine-3,5-dione is unique due to its specific pent-3-yn-1-yl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-pent-3-ynylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C9H11NO2S/c1-2-3-4-5-10-8(11)6-13-7-9(10)12/h4-7H2,1H3 |
InChI Key |
PSNMJJHJZXTKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCN1C(=O)CSCC1=O |
Origin of Product |
United States |
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